6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5S/c1-12-6-7-21-19(22-12)28-11-15-8-16(23)17(9-25-15)27-18(24)10-26-14-4-2-13(20)3-5-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAERRSAFUILNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target molecule integrates three distinct structural motifs: a 4-oxo-4H-pyran core, a (4-methylpyrimidin-2-yl)sulfanylmethyl side chain, and a 2-(4-fluorophenoxy)acetate ester. Synthesis typically follows a modular approach:
- Pyran Core Construction : Formation of the 4-oxo-4H-pyran ring via cyclization.
- Thioether Linkage Installation : Introduction of the (4-methylpyrimidin-2-yl)sulfanylmethyl group.
- Esterification : Coupling of the 2-(4-fluorophenoxy)acetic acid moiety to the pyran hydroxyl group.
Stepwise Synthesis and Reaction Mechanisms
Pyran Ring Synthesis
The 4-oxo-4H-pyran scaffold is synthesized through a Knorr-type cyclization of β-keto esters or via acid-catalyzed cyclocondensation of diketones. For example, heating ethyl acetoacetate with a carbonyl compound (e.g., glyoxal) in acetic acid yields the pyran intermediate. Recent advances highlight microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >75%.
Representative Conditions :
Thioether Functionalization
The sulfanylmethyl group is introduced via nucleophilic substitution between a bromomethylpyran intermediate and 4-methylpyrimidine-2-thiol. Key considerations include:
- Base Selection : Potassium carbonate (K2CO3) in dimethylformamide (DMF) promotes efficient thiolate formation.
- Temperature Control : Reactions proceed optimally at 60–70°C, avoiding decomposition of the thiol.
Optimized Protocol :
- Dissolve bromomethylpyran (1.0 equiv) and 4-methylpyrimidine-2-thiol (1.1 equiv) in anhydrous DMF.
- Add K2CO3 (2.0 equiv) and stir at 65°C under N2 for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
- Yield : 58–63%.
Esterification with 2-(4-Fluorophenoxy)Acetic Acid
The final step involves Steglich esterification or acyl chloride coupling to install the 2-(4-fluorophenoxy)acetate group:
Method A: Steglich Esterification
- Reactants : Pyran-thioether (1.0 equiv), 2-(4-fluorophenoxy)acetic acid (1.5 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature, 24 hours
- Yield : 70–75%.
Method B: Acyl Chloride Activation
- Convert 2-(4-fluorophenoxy)acetic acid to its acyl chloride using thionyl chloride (SOCl2).
- React with pyran-thioether in pyridine at 0°C for 2 hours.
- Yield : 65–70%.
Comparative Analysis :
| Parameter | Steglich Method | Acyl Chloride Method |
|---|---|---|
| Reaction Time | 24 h | 3 h |
| Purification Ease | Moderate | Challenging (HCl gas) |
| Scalability | Limited | High |
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Thioether Formation : DMF outperforms THF and acetonitrile due to superior solubility of ionic intermediates.
- Esterification : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to ethers.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.35 (s, pyrimidine-H), 6.85–7.10 (m, fluorophenyl-H), 4.60 (s, OCH2CO).
- IR (KBr) : 1745 cm-1 (C=O ester), 1250 cm-1 (C-F).
- HRMS : [M+H]+ calculated for C20H18FN2O5S: 429.0921; found: 429.0918.
Industrial Scalability and Environmental Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the pyran cyclization and esterification steps reduces solvent use by 40% and enhances reproducibility.
Green Chemistry Metrics
- Atom Economy : 78% (thioether step), 85% (esterification).
- E-Factor : 6.2 (improved via solvent recycling).
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom and the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and hydrazines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate: has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate exerts its effects involves interactions with various molecular targets. The compound can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Structural Modifications in Ester Moieties
The target compound’s ester group is a key site for structural variation. Below is a comparative analysis of analogs with modified ester substituents:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., NO2, CF3): The nitro group in the 4-methyl-3-nitrobenzoate analog (MW 368.41) may increase reactivity in nucleophilic environments but could also reduce stability .
Hydrophilic Modifications (e.g., OCH2CH3) :
- Fluorine Positioning: The target compound’s para-fluorine on the phenoxy group likely offers better steric compatibility with biological targets compared to the ortho-fluorine in BI62416 (MW 416.42) .
Key Research Findings
Synthetic Accessibility :
- Analogs with simpler ester groups (e.g., 2-methylbenzoate) are more cost-effective to synthesize, as evidenced by commercial availability at lower prices (e.g., $8/1g for BI68203) .
- Complex substituents, such as the thiadiazole-cyclopropane group in CAS 896009-21-5 (MW 503.6), require multi-step synthesis, increasing production costs .
- Structural Diversity: Derivatives like 2-{[3-(4-methylphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (MW 502.51) demonstrate how pyrimidine-thioether scaffolds can be adapted for diverse applications, though their relevance to the target compound remains unclear .
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a novel organic molecule featuring a complex structure with potential biological activities. Its unique composition includes a pyran ring, a pyrimidine moiety, and an acetate group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.
The molecular formula for this compound is , with a molecular weight of approximately 358.41 g/mol. The presence of the sulfanyl group enhances its reactivity, allowing it to interact with various biological targets.
Structural Components
| Component | Description |
|---|---|
| Pyran Ring | Six-membered heterocycle contributing to bioactivity |
| Pyrimidine Moiety | Enhances interaction with biological targets |
| Acetate Group | Provides solubility and stability |
Anticancer Activity
Research has indicated that derivatives of pyran compounds exhibit significant anticancer properties . The mechanism typically involves the inhibition of key enzymes and pathways associated with tumor growth.
-
Mechanism of Action :
- Inhibition of kinases involved in cell signaling pathways.
- Induction of apoptosis in cancer cells.
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties , which are essential in combating infections caused by bacteria and fungi.
-
Evaluation Methods :
- Disc diffusion and broth microdilution methods are commonly used to assess antimicrobial efficacy.
- Compounds similar to this have shown activity against Gram-positive and Gram-negative bacteria.
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Findings :
- Certain derivatives have demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE).
-
Enzyme Targets :
- AChE inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
- Other targets include urease, crucial for treating urinary tract infections.
- Research Findings :
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Key Steps :
- Formation of the pyran ring through cyclization reactions.
- Introduction of the sulfanyl group via thiol chemistry.
-
Optimization Techniques :
- Use of high-throughput screening for reaction conditions.
- Employing catalysts to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
